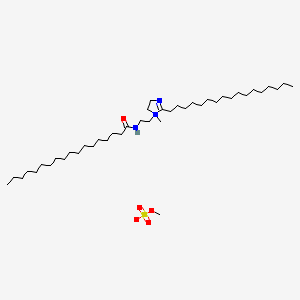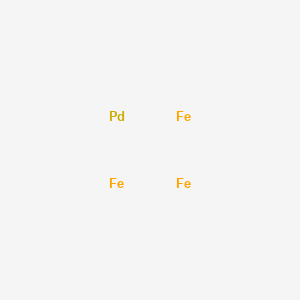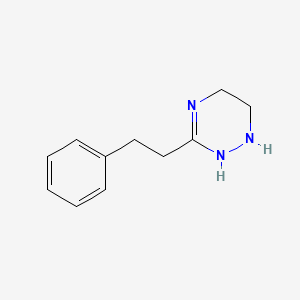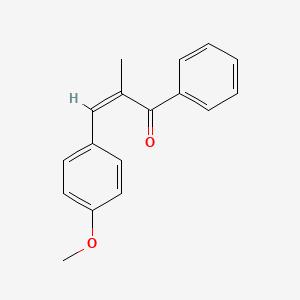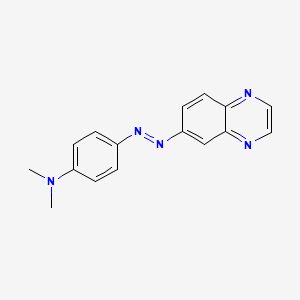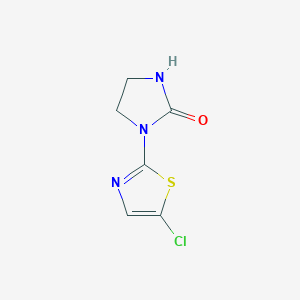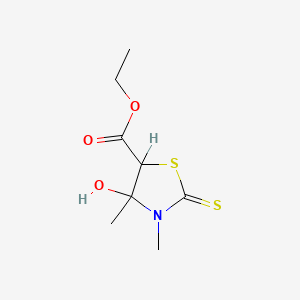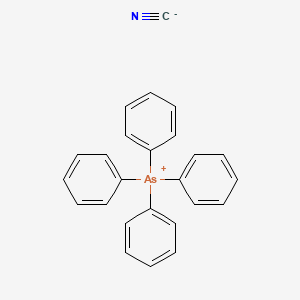
CID 78061905
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78061905” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78061905 would likely involve large-scale chemical synthesis processes. These processes typically include the optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78061905 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
CID 78061905 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of CID 78061905 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78061905 include other chemical entities with related structures or functional groups. Examples of similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique features may include specific functional groups, molecular geometry, or reactivity patterns that make it particularly useful for certain applications.
Propriétés
Formule moléculaire |
Ge5Ir4 |
|---|---|
Poids moléculaire |
1132.0 g/mol |
InChI |
InChI=1S/5Ge.4Ir |
Clé InChI |
FPTOZLLHPKKPTF-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Ge].[Ge].[Ge].[Ge].[Ir].[Ir].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


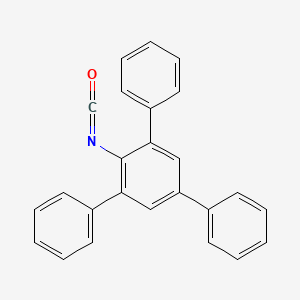
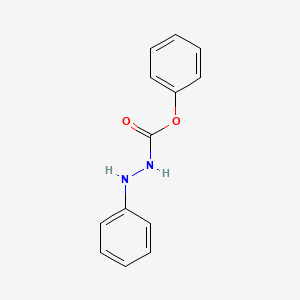

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
